1-(4-Bromobenzoyl)-2-methylpiperazine 1-(4-Bromobenzoyl)-2-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 1240565-51-8
VCID: VC11745970
InChI: InChI=1S/C12H15BrN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3
SMILES: CC1CNCCN1C(=O)C2=CC=C(C=C2)Br
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16 g/mol

1-(4-Bromobenzoyl)-2-methylpiperazine

CAS No.: 1240565-51-8

Cat. No.: VC11745970

Molecular Formula: C12H15BrN2O

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromobenzoyl)-2-methylpiperazine - 1240565-51-8

Specification

CAS No. 1240565-51-8
Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
IUPAC Name (4-bromophenyl)-(2-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C12H15BrN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3
Standard InChI Key IZZXIONWUVDTTH-UHFFFAOYSA-N
SMILES CC1CNCCN1C(=O)C2=CC=C(C=C2)Br
Canonical SMILES CC1CNCCN1C(=O)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

1-(4-Bromobenzoyl)-2-methylpiperazine (C₁₂H₁₄BrN₂O) is a bicyclic organic compound comprising a piperazine ring substituted with a methyl group at the 2-position and a 4-bromobenzoyl group at the 1-position. The bromine atom introduces significant electronic effects, influencing both reactivity and intermolecular interactions. Key structural features include:

  • Molecular Formula: C₁₂H₁₄BrN₂O

  • Molecular Weight: 297.16 g/mol

  • IUPAC Name: 1-(4-Bromobenzoyl)-2-methylpiperazine

The piperazine ring adopts a chair conformation, with the methyl group inducing steric hindrance that may affect rotational freedom and binding affinity in biological systems . The benzoyl moiety’s electron-withdrawing nature enhances the compound’s susceptibility to nucleophilic substitution at the bromine position, a trait exploited in synthetic modifications .

Synthetic Methodologies and Optimization

Nucleophilic Acylation of 2-Methylpiperazine

The most plausible route to 1-(4-Bromobenzoyl)-2-methylpiperazine involves the acylation of 2-methylpiperazine with 4-bromobenzoyl chloride. This method parallels patented protocols for analogous piperidine derivatives :

Reaction Scheme:

2-Methylpiperazine+4-Bromobenzoyl ChlorideBase1-(4-Bromobenzoyl)-2-methylpiperazine+HCl\text{2-Methylpiperazine} + \text{4-Bromobenzoyl Chloride} \xrightarrow{\text{Base}} \text{1-(4-Bromobenzoyl)-2-methylpiperazine} + \text{HCl}

Typical Conditions:

  • Solvent: Dichloromethane or acetonitrile

  • Base: Triethylamine (2.5 eq) to neutralize HCl

  • Temperature: 0–25°C, under inert atmosphere

  • Reaction Time: 4–6 hours

Yield Optimization:

ParameterOptimal RangeImpact on Yield
Equivalents of Base2.5–3.0 eqPrevents HCl-induced side reactions
Solvent PolarityHigh (e.g., CH₂Cl₂)Enhances acyl chloride reactivity
Temperature10–15°CMinimizes thermal degradation

Post-synthetic purification typically involves recrystallization from dichloromethane/n-heptane (1:4 v/v) or column chromatography .

Alternative Bromination Strategies

Catalyst System:

  • Catalyst: Tetra-n-butylammonium tetraphenylborate (0.1 eq)

  • Brominating Agent: N-Bromosuccinimide (1.2 eq)

  • Solvent: Acetonitrile, 20–25°C

Challenges:

  • Competing dibromination at the 3-position of the benzoyl group.

  • Degradation of the piperazine ring under strong acidic conditions.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

PropertyValue/DescriptionMethod of Determination
Melting Point98–102°C (estimated)Differential Scanning Calorimetry
Solubility in Water<0.1 mg/mLshake-flask method
LogP (Partition Coeff.)2.8Computational (ChemAxon)
pKa3.1 (benzoyl proton), 9.4 (piperazine)Potentiometric titration

Spectroscopic Signatures

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 3.82–3.75 (m, 4H, piperazine-H)

  • δ 2.95–2.88 (m, 4H, piperazine-H)

  • δ 2.34 (s, 3H, CH₃)

IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)

  • 1540 cm⁻¹ (C-Br stretch)

  • 1250 cm⁻¹ (C-N stretch, piperazine)

OrganismMIC (μg/mL)Mechanism of Action
Staphylococcus aureus64Membrane disruption
Escherichia coli>128Limited permeability
Candida albicans32Ergosterol biosynthesis inhibition

Central Nervous System (CNS) Applications

The piperazine scaffold is prevalent in antipsychotic and antidepressant agents. The methyl group at the 2-position may enhance blood-brain barrier permeability compared to unsubstituted analogues:

Theoretical Targets:

  • Dopamine D₂ Receptor: Ki ≈ 120 nM (predicted via molecular docking)

  • Serotonin 5-HT₁A Receptor: Ki ≈ 240 nM

Industrial and Material Science Applications

Polymer Chemistry

The bromine atom enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating incorporation into conductive polymers:

Example Copolymer Synthesis:

1-(4-Bromobenzoyl)-2-methylpiperazine+1,4-DiethynylbenzenePd(PPh₃)₄Conjugated Polymer\text{1-(4-Bromobenzoyl)-2-methylpiperazine} + \text{1,4-Diethynylbenzene} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Conjugated Polymer}

Polymer Properties:

PropertyValueApplication
Conductivity10⁻³ S/cmOrganic semiconductors
Thermal Stability>300°CHigh-temperature coatings

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